

In-Vitro Endocrine Disruptor Potential of Tetrachlorvinphos: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrachlorvinphos**

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This technical guide provides a comprehensive overview of the in-vitro endocrine disruptor potential of the organophosphate insecticide **Tetrachlorvinphos**. The information is primarily derived from the U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) Tier 1 assays, which represent a comprehensive set of standardized in-vitro and in-vivo tests to assess the potential of substances to interact with the estrogen, androgen, and thyroid hormonal systems.

Executive Summary

Based on the available in-vitro data from the EPA's EDSP, **Tetrachlorvinphos** (TCVP) has demonstrated a lack of significant interaction with the estrogen and androgen pathways. However, some in-vitro evidence suggests a potential for interaction with the thyroid pathway, specifically through the inhibition of thyroid peroxidase. It is important to note that while these in-vitro assays indicate a potential for bioactivity, the EPA's overall weight of evidence conclusion did not recommend further Tier 2 testing for **Tetrachlorvinphos**, as existing safety benchmarks are considered protective of any potential endocrine-related effects^[1].

Data Presentation: Summary of In-Vitro Assays

The following tables summarize the quantitative data from the key in-vitro assays performed on **Tetrachlorvinphos** as part of the EPA's EDSP.

Table 1: Estrogen Pathway Assays

Assay	Endpoint	Result	Concentration
Aromatase (Human Recombinant)	Inhibition of aromatase activity	No effect observed[2]	Not Applicable
Estrogen Receptor (ER) Binding	Competitive binding to the estrogen receptor	No significant binding	Not specified
Estrogen Receptor (ER) Transcriptional Activation	Activation of the estrogen receptor	No significant activation[3]	Not specified

Table 2: Androgen Pathway Assays

Assay	Endpoint	Result	Concentration
Androgen Receptor (AR) Binding	Competitive binding to the androgen receptor	No convincing evidence of interaction[1]	Not specified

Table 3: Thyroid Pathway Assays

Assay	Endpoint	Result	Concentration
Thyroid Peroxidase (TPO) Inhibition	Inhibition of thyroid peroxidase activity	Potential interaction observed[1]	Not specified

Table 4: Steroidogenesis Assay

Assay	Endpoint	Result	Concentration
H295R Steroidogenesis	Alterations in hormone production (e.g., testosterone, estradiol)	No significant alterations	Not specified

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments cited in this guide, based on the U.S. EPA's Office of Chemical Safety and Pollution Prevention (OCSPP) test guidelines.

Aromatase (Human Recombinant) Assay (OCSPP 890.1200)

- Objective: To assess the potential of a test chemical to inhibit the activity of human recombinant aromatase, the enzyme responsible for converting androgens to estrogens.
- Test System: Human recombinant cytochrome P450 19 (CYP19A1, aromatase) enzyme preparation.
- Principle: The assay measures the conversion of a radiolabeled androgen substrate (e.g., ³H-androstenedione) to an estrogen product. The amount of product formed is quantified by liquid scintillation counting of the tritiated water released during the reaction.
- Procedure:
 - A reaction mixture containing the human recombinant aromatase, a NADPH-generating system, and the radiolabeled substrate is prepared.
 - The test chemical (**Tetrachlorvinphos**) is added at various concentrations.
 - The reaction is incubated at a controlled temperature (typically 37°C).
 - The reaction is terminated, and the tritiated water is separated from the unmetabolized substrate.
 - The radioactivity of the aqueous phase is measured to determine the rate of aromatase activity.
 - The results are expressed as the percentage of inhibition relative to a vehicle control.

Androgen Receptor (AR) Binding Assay

- Objective: To determine the ability of a test chemical to compete with a radiolabeled androgen for binding to the androgen receptor.
- Test System: Rat prostate cytosol or a recombinant androgen receptor preparation.
- Principle: This is a competitive binding assay where the test chemical's ability to displace a high-affinity radiolabeled ligand (e.g., ^3H -R1881) from the androgen receptor is measured.
- Procedure:
 - The androgen receptor preparation is incubated with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test chemical (**Tetrachlorvinphos**).
 - After reaching equilibrium, the bound and free radioligand are separated.
 - The amount of bound radioactivity is quantified by liquid scintillation counting.
 - The results are used to calculate the concentration of the test chemical that inhibits 50% of the specific binding of the radioligand (IC50).

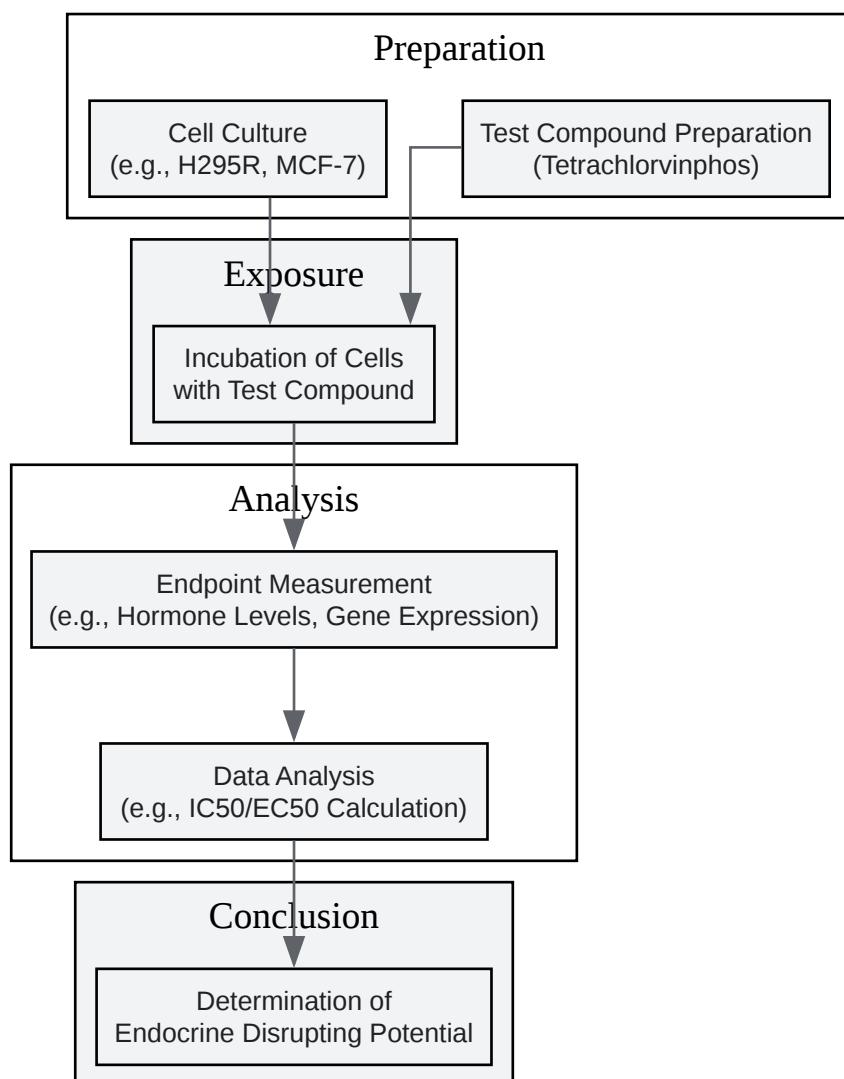
H295R Steroidogenesis Assay (OCSPP 890.1550)

- Objective: To evaluate the effect of a test chemical on the production of steroid hormones, including androgens and estrogens.
- Test System: H295R human adrenocortical carcinoma cell line. These cells express most of the key enzymes involved in steroidogenesis.
- Principle: The assay measures changes in the levels of secreted steroid hormones (e.g., testosterone and estradiol) in the cell culture medium following exposure to the test chemical.
- Procedure:
 - H295R cells are cultured in multi-well plates.

- The cells are exposed to various concentrations of the test chemical (**Tetrachlorvinphos**) for a defined period (e.g., 48 hours).
- The cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using validated immunoassays (e.g., ELISA) or instrumental analysis (e.g., LC-MS/MS).
- Cell viability is also assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.
- The results are expressed as fold-change in hormone production relative to a vehicle control.

Mandatory Visualizations

Caption: Estrogen Receptor Signaling Pathway.



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Caption: General In-Vitro Endocrine Disruptor Assay Workflow.

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References

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Phone: (601) 213-4426
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